4-bromo-N-(imidazo[2,1-b]thiazol-6-ylmethyl)benzenesulfonamide
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Overview
Description
4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, imidazo[2,1-b][1,3]thiazole, and benzene sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours .
Industrial Production Methods
In industrial settings, a modern method for synthesizing imidazo[2,1-b]thiazole derivatives involves a three-reactor multistage system with continuous flow, eliminating the need for isolating intermediate compounds. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups.
Scientific Research Applications
4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antiviral, and antimicrobial properties.
Biology: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its potential use in creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core and exhibit similar biological activities.
Benzene Sulfonamide Derivatives: Compounds with the benzene sulfonamide group also show a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-BROMO-N-({IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H10BrN3O2S2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-bromo-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 |
InChI Key |
GYPQJANXOPZYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Br |
Origin of Product |
United States |
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